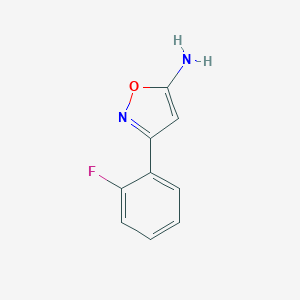

3-(2-Fluorophenyl)-1,2-oxazol-5-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-fluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVWIGYSQYJUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396108 | |

| Record name | 3-(2-fluorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-49-1 | |

| Record name | 3-(2-Fluorophenyl)-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119162-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-fluorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-FLUOROPHENYL)-5-ISOXAZOLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Fluorophenyl 1,2 Oxazol 5 Amine

Retrosynthetic Analysis of the 1,2-Oxazol-5-amine Framework

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, the analysis reveals several logical disconnections that form the basis of potential synthetic routes.

The primary disconnections for the 1,2-oxazol-5-amine scaffold are:

C-N Bond Disconnection: The most straightforward disconnection is breaking the C5-NH₂ bond. This suggests a synthesis involving the amination of a 5-substituted 1,2-oxazole precursor, such as a 5-halo- or 5-alkoxy-3-(2-fluorophenyl)-1,2-oxazole.

Ring Disconnection via [3+2] Cycloaddition: A powerful and common strategy for forming five-membered heterocycles is 1,3-dipolar cycloaddition. nih.gov For a 3,5-disubstituted 1,2-oxazole, this retrosynthetic step breaks the O1-C5 and C3-C4 bonds. This leads to two key synthons: a nitrile oxide (Ar-C≡N⁺-O⁻) and a substituted alkyne or alkene equivalent. To achieve the 5-amine functionality, an ynamine or an enamine could serve as the two-carbon component.

Ring Disconnection via Condensation: Another classical approach involves disconnecting the N2-C3 and C4-C5 bonds. This pathway points to a synthesis from a three-carbon component and a source of hydroxylamine (B1172632). nih.gov The three-carbon precursor would need to be a β-functionalized carbonyl compound, such as a 1,3-diketone or a β-enamino ketone, which can react with hydroxylamine to form the isoxazole (B147169) ring through condensation and subsequent cyclization. nih.gov

These retrosynthetic pathways guide the selection of specific laboratory methods for the construction of the target molecule.

Classical and Modern Approaches to 1,2-Oxazole Ring Construction

The formation of the 1,2-oxazole (isoxazole) ring is the cornerstone of the synthesis. Various methods have been developed, ranging from traditional condensation reactions to modern metal-catalyzed cyclizations.

Cyclization Reactions for Oxazole (B20620) Formation

Intramolecular cyclization reactions provide an effective means to construct the 1,2-oxazole ring from a pre-formed linear precursor. These methods often offer high regioselectivity. A prominent strategy involves the cyclization of α,β-acetylenic oximes, which can be catalyzed by various metals, including gold(III) chloride, to yield substituted isoxazoles. organic-chemistry.org This approach allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the starting oxime. organic-chemistry.org

Another relevant method is the iodine-promoted cyclization of N-propargylamides, which can produce oxazoline (B21484) intermediates that are readily converted to oxazole derivatives. rsc.org While this specific example leads to 1,3-oxazoles, related strategies involving the intramolecular cyclization of functionalized oximes are central to 1,2-oxazole synthesis. For instance, the oxidation of propargylamines to the corresponding oximes, followed by a copper-chloride-mediated intramolecular cyclization, provides a direct route to a variety of isoxazoles with good functional group tolerance. organic-chemistry.org

Condensation Reactions Involving Amine Precursors

The condensation of a three-carbon building block with hydroxylamine or its salts is one of the most fundamental and widely used methods for synthesizing the 1,2-oxazole ring. nih.gov The two primary pathways involve the reaction of hydroxylamine with either a 1,3-diketone or an α,β-unsaturated ketone. nih.gov

In a highly relevant synthetic procedure, β-enamino ketoesters can be used as the three-carbon component. The reaction of these precursors with hydroxylamine hydrochloride proceeds through the initial formation of an intermediate, followed by intramolecular cyclization and dehydration to generate the 5-substituted-1,2-oxazole product. nih.gov This method has been successfully applied to the synthesis of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates, demonstrating its utility in creating 1,2-oxazoles with a nitrogen-containing substituent at the C5 position. nih.gov The regioselectivity of the cyclization is a critical factor, as the hydroxylamine can potentially attack either of the two electrophilic carbon centers. nih.gov

| Precursor Type | Reagent | General Outcome | Citation |

| 1,3-Diketone | Hydroxylamine HCl | 3,5-Disubstituted 1,2-oxazole | nih.gov |

| α,β-Unsaturated Ketone | Hydroxylamine HCl | 3,5-Disubstituted 1,2-oxazole | nih.gov |

| β-Enamino Ketoester | Hydroxylamine HCl | 5-Amino-substituted 1,2-oxazole derivative | nih.gov |

Tandem Cycloisomerization/Hydroxyalkylation Strategies

Modern synthetic chemistry often employs tandem or cascade reactions, where multiple bond-forming events occur in a single pot, enhancing efficiency. While many tandem strategies focus on the synthesis of the isomeric 1,3-oxazoles, the principles can inform the development of routes to 1,2-oxazoles. For example, tandem reactions involving the cycloisomerization of N-propargylamides are frequently catalyzed by Lewis acids like Zn(OTf)₂. mdpi.comacs.orgresearchgate.net These reactions proceed via the activation of the alkyne by the metal catalyst, followed by a 5-exo-dig intramolecular cyclization. researchgate.net

A Brønsted acid-catalyzed tandem process using p-toluenesulfonic acid (PTSA) can also be used to generate substituted oxazoles from propargylic alcohols and amides in a one-pot synthesis. organic-chemistry.org Although these specific examples lead to 1,3-oxazoles, the underlying principle of metal- or acid-catalyzed cycloisomerization of an acetylenic precursor is adaptable. For the 1,2-oxazole target, a related tandem approach would involve the cycloisomerization of an α,β-acetylenic oxime, as previously mentioned. organic-chemistry.org

Strategies for Introducing the 2-Fluorophenyl Substituent

The introduction of the 2-fluorophenyl group at the C3 position is a critical step that can be achieved in two main ways: by using a pre-fluorinated starting material or by performing a fluorination reaction on an aromatic precursor.

The most direct and common approach is to begin the synthesis with a commercially available 2-fluoro-substituted aromatic compound. For example, the synthesis could start with 2-fluorobenzaldehyde, which is then converted to 2-fluorobenzaldoxime. This oxime can be chlorinated to form a hydroximoyl chloride, which, upon treatment with a base, generates 2-fluorobenzonitrile (B118710) oxide. This nitrile oxide is a key intermediate for the [3+2] cycloaddition pathway. Alternatively, starting from 2-fluorobenzoyl chloride allows for the construction of β-diketone or β-enaminone precursors for the condensation pathway.

Halogenation and Fluorine Introduction Techniques

While using a pre-fluorinated starting material is often more straightforward, late-stage fluorination represents a powerful alternative, particularly in the context of creating chemical libraries. Halogenation reactions, in general, are fundamental transformations in organic synthesis that introduce halogen atoms into organic compounds. jk-sci.comnumberanalytics.com Fluorine is the most reactive of the halogens, and its introduction often requires specialized reagents and conditions. mt.comwikipedia.org

Several methods exist for the introduction of fluorine onto an aromatic ring:

Electrophilic Fluorination: This method uses reagents that deliver an electrophilic fluorine species ("F⁺"). Reagents like Selectfluor (F-TEDA-BF₄) are widely used for the fluorination of electron-rich aromatic rings.

Nucleophilic Aromatic Substitution (SNAr): This reaction is effective when the aromatic ring is activated by strongly electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a leaving group (like -Cl or -Br). A fluoride (B91410) source, such as KF or CsF, displaces the leaving group.

Schiemann Reaction: This classical method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt (Ar-N₂⁺BF₄⁻), which is prepared from the corresponding aniline (B41778) (Ar-NH₂).

Modern Catalytic Methods: Recent advances include palladium-catalyzed and other transition-metal-catalyzed fluorination reactions, which have expanded the scope and functional group tolerance of aromatic fluorination.

| Fluorination Method | Typical Substrate | Common Reagent(s) | Key Feature | Citation |

| Electrophilic Fluorination | Electron-rich arenes | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Direct C-H fluorination | mt.comrsc.org |

| Nucleophilic Aromatic Substitution | Electron-poor arenes with leaving group | KF, CsF | Requires activated substrate | wikipedia.org |

| Schiemann Reaction | Anilines | NaNO₂, HBF₄, then heat | Classical method via diazonium salts | wikipedia.org |

Coupling Reactions for Aryl Group Incorporation

The introduction of the 2-fluorophenyl group at the C3 position of the 1,2-oxazole ring can be achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for forming carbon-carbon bonds between an organoboron compound and a halide or triflate, catalyzed by a palladium complex. rsc.orgnih.gov In the context of this compound synthesis, this could involve the coupling of a 3-halo-1,2-oxazol-5-amine derivative with 2-fluorophenylboronic acid.

The general mechanism of the Suzuki coupling involves an oxidative addition of the palladium(0) catalyst to the halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

| Catalyst | Typically a Palladium(0) complex, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand. |

| Boron Source | Arylboronic acids or their esters (e.g., pinacol (B44631) esters). |

| Coupling Partner | Aryl or vinyl halides (I, Br, Cl) or triflates. |

| Base | Required to activate the boronic acid for transmetalation (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, KF). |

| Solvent | A variety of solvents can be used, including aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O). |

While direct arylation of the oxazole C-H bond is another potential strategy, the Suzuki-Miyaura coupling offers a well-established and versatile route for introducing the 2-fluorophenyl moiety with high efficiency and functional group tolerance. sigmaaldrich.comresearchgate.net

Regioselective Synthesis of 3,5-Disubstituted 1,2-Oxazoles

The regioselective formation of the 3,5-disubstituted 1,2-oxazole ring is critical for the synthesis of the target compound. A common and effective strategy involves the cyclization of a three-carbon component with hydroxylamine or its derivatives. The regiochemical outcome of this reaction is dependent on the nature of the substituents on the three-carbon precursor. nih.gov

One of the most direct routes to 5-amino-1,2-oxazoles involves the reaction of β-ketonitriles with hydroxylamine. nih.gov In this approach, the nitrile group preferentially reacts with the hydroxylamine to form the 5-amino group of the isoxazole ring, while the keto group participates in the cyclization to form the C3 position. This method offers a high degree of regioselectivity. For the synthesis of this compound, the key precursor would be 2-fluorobenzoylacetonitrile.

The reaction of β-enamino ketoesters with hydroxylamine can also lead to the formation of 1,2-oxazoles, with the regioselectivity being influenced by the reaction conditions. For instance, treatment of enaminones with aqueous hydroxylamine in DMF at elevated temperatures can yield 3-arylaminoisoxazoles, whereas conducting the reaction in the presence of a base like KOH can favor the formation of 5-arylaminoisoxazoles.

Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides with enamines. This method provides a one-step route to 5-aminoisoxazoles with good regioselectivity. orgsyn.org

Catalytic Methodologies in 1,2-Oxazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. Various catalytic systems have been developed for the synthesis of 1,2-oxazoles.

Lewis acids are employed to activate substrates and promote cyclization reactions. For instance, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) have been used to promote the synthesis of isoxazole derivatives from methylarenes and a nitrogen-oxygen source. orgsyn.org While a broad range of Lewis acids can be effective, the choice of catalyst can influence the reaction outcome and yield. Other Lewis acids such as Zn(OTf)₂, InCl₃, and BF₃·Et₂O have also been utilized in various cyclization reactions leading to heterocyclic compounds. The role of the Lewis acid is typically to activate a carbonyl group or another electrophilic center towards nucleophilic attack, thereby facilitating the ring-closure step.

Transition metals, particularly palladium and copper, are extensively used in the synthesis of oxazoles and isoxazoles. As discussed in the coupling reactions section, palladium catalysts are crucial for Suzuki-Miyaura and other cross-coupling reactions to introduce the aryl substituent. rsc.orgsigmaaldrich.com

Copper catalysts are also employed in various cyclization and coupling reactions. For example, copper-catalyzed reactions of α-diazoketones with nitriles can afford polysubstituted oxazoles. While this specific example leads to a different substitution pattern, it highlights the utility of copper in forming the oxazole ring.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. The synthesis of various heterocyclic compounds, including triazoles and pyrazoles, has been successfully achieved under microwave conditions.

For the synthesis of 3,5-disubstituted 1,2-oxazoles, microwave assistance can be applied to the cyclization step. For instance, the reaction of a β-keto ester or nitrile with hydroxylamine could be accelerated under microwave irradiation. This technique is particularly beneficial for reactions that require prolonged heating under conventional methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Transfer | Conduction and convection (inefficient) | Direct interaction with molecules (efficient) |

| Temperature Gradient | Present | Minimized |

| Yields | Often lower to moderate | Often moderate to high |

| Side Reactions | More prevalent | Often reduced |

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors. The primary intermediates of interest are β-keto esters and β-ketonitriles bearing the 2-fluorophenyl group.

Synthesis of Ethyl 2-fluorobenzoylacetate:

A common method for the synthesis of β-keto esters is the Claisen condensation. In this case, ethyl 2-fluorobenzoate (B1215865) would be reacted with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide.

Alternatively, 2-fluoroacetophenone (B1329501) can be reacted with a source of the carboxylate group, such as dimethyl carbonate, in the presence of a base.

Synthesis of 2-Fluorobenzoylacetonitrile:

This key intermediate can be synthesized via the condensation of ethyl 2-fluorobenzoate with acetonitrile (B52724) in the presence of a strong base like sodium ethoxide or sodium amide. A patent describes the synthesis of the related 4-fluorobenzoylacetonitrile (B105857) from methyl 4-fluorobenzoate (B1226621) and acetonitrile using an alkali metal as the base, which results in a high-purity product. This methodology can be adapted for the 2-fluoro isomer.

Once the precursor, such as 2-fluorobenzoylacetonitrile, is obtained, its reaction with hydroxylamine hydrochloride in a suitable solvent and under appropriate pH conditions would lead to the cyclization, yielding the desired this compound. nih.gov The regioselectivity of this cyclization is crucial, with the nitrile group forming the 5-amino substituent.

Scalability Considerations for Synthetic Routes

The successful scale-up of a chemical synthesis from the laboratory bench to an industrial plant is a complex undertaking that requires careful consideration of numerous factors beyond simple reaction stoichiometry. For the synthesis of this compound, several key aspects must be meticulously evaluated to ensure a safe, economical, and reproducible manufacturing process.

Another established method for isoxazole synthesis is the cycloaddition of a nitrile oxide with an alkyne. While this can be a high-yielding reaction, the generation and handling of nitrile oxides on a large scale can present safety challenges due to their potential instability. Therefore, in-situ generation methods are often preferred in industrial settings.

A promising and scalable approach for the synthesis of related 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine. This method has been reported to proceed in good yields for various aryl-substituted analogs. researchgate.net The scalability of this route would depend on the availability of the corresponding 2-fluorophenyl isothiocyanate and the efficiency of the initial thiocarbamoylation reaction on a large scale.

Furthermore, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes has been demonstrated as an efficient pathway to highly substituted isoxazoles. nih.gov The scalability of this method would hinge on the efficient and safe large-scale preparation of the required 2-alkyn-1-one O-methyl oxime precursor derived from a 2-fluorophenyl starting material.

The choice of solvents, catalysts, and reaction conditions also plays a pivotal role in the scalability of a process. Reactions that require cryogenic temperatures or high pressures can be expensive and challenging to implement on an industrial scale. Therefore, processes that operate at or near ambient temperature and atmospheric pressure are generally favored. The use of hazardous or environmentally persistent solvents should also be minimized, with a preference for greener alternatives where possible. For instance, a one-pot oxidation/cyclization sequence from propargylamines to isoxazoles has been successfully demonstrated on a gram-scale, indicating its potential for larger-scale applications. acs.org

Purification of the final product is another critical aspect of scalability. Chromatographic purification, while common in the laboratory, is often impractical and costly for large-scale production. Therefore, developing a process where the final product can be isolated in high purity through crystallization or simple extraction is highly desirable. This necessitates careful control over the reaction to minimize the formation of impurities that may be difficult to separate.

Finally, process safety and waste management are non-negotiable considerations in industrial synthesis. A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential to prevent accidents. The development of a process that minimizes waste generation and allows for the recycling of solvents and catalysts is not only environmentally responsible but also economically advantageous.

To facilitate a comparative analysis of potential scalable routes, the following table summarizes key parameters for consideration:

| Synthetic Route | Starting Materials | Key Reagents | Potential Scalability Advantages | Potential Scalability Challenges |

| From β-Ketonitrile | 2-Fluorobenzoylacetonitrile | Hydroxylamine | Potentially straightforward and high-yielding. | Availability and cost of the fluorinated β-ketonitrile. |

| Nitrile Oxide Cycloaddition | 2-Fluorobenzonitrile oxide precursor, suitable alkyne | Oxidizing agent for nitrile oxide formation | High regioselectivity often achievable. | In-situ generation and handling of potentially unstable nitrile oxides on a large scale. |

| From Thiocarbamoylcyanoacetate | 2-Fluorophenyl isothiocyanate, Ethyl cyanoacetate | Hydroxylamine | Good yields reported for analogs. researchgate.net | Availability of 2-fluorophenyl isothiocyanate; potential for side reactions. |

| From 2-Alkyn-1-one O-methyl oxime | 2-Fluorophenyl-substituted alkynone | ICl or other electrophile | Mild reaction conditions reported. nih.gov | Multi-step synthesis of the starting oxime; use of potentially corrosive reagents. |

| From Propargylamine | 2-Fluorophenyl-substituted propargylamine | Oxidizing agent, CuCl | One-pot procedure demonstrated on gram-scale. acs.org | Availability of the specific propargylamine; potential for catalyst deactivation. |

Chemical Reactivity and Derivatization of 3 2 Fluorophenyl 1,2 Oxazol 5 Amine

Reactivity Profiles of the 1,2-Oxazol-5-amine Core

The 1,2-oxazol-5-amine core is an electron-rich heterocyclic system. The aromaticity of the oxazole (B20620) ring is lower than that of analogous heterocycles like thiazole, which can influence its reactivity. wikipedia.org The presence of the amino group at the 5-position significantly modulates the electronic properties of the oxazole ring, enhancing its nucleophilicity and directing the course of electrophilic substitution reactions.

Electrophilic Substitution Reactions on the Oxazole Ring

The oxazole ring itself is generally susceptible to electrophilic attack at the C5 position, a reaction that is facilitated by the presence of electron-donating groups. tandfonline.com In the case of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, the 5-amino group acts as a powerful activating group, directing electrophilic substitution to the C4 position. The general mechanism involves the attack of an electrophile on the electron-rich C4 position, followed by the restoration of aromaticity.

Common electrophilic substitution reactions applicable to this system include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C4 position.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Reactions: Alkylation or acylation at the C4 position, although these reactions can be challenging on highly activated systems.

The regioselectivity of these reactions is primarily dictated by the strong activating effect of the amino group.

Nucleophilic Reactions at the 5-Amine Position

The exocyclic amino group at the 5-position is a primary nucleophilic center and can participate in a wide range of reactions typical of primary arylamines. The nucleophilicity of this group allows for the synthesis of a diverse array of derivatives.

Key reactions involving the 5-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HNO2) to form a diazonium salt. This intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups.

Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases (imines).

The reactivity of the amino group can be influenced by the electronic effects of the oxazole ring and the 2-fluorophenyl substituent.

Reactivity of the Fluorophenyl Moiety

The 2-fluorophenyl group attached at the C3 position of the oxazole ring is also subject to chemical modification, primarily through electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, but it is also deactivating towards electrophilic attack due to its inductive electron-withdrawing effect. The 1,2-oxazol-5-amine substituent will also exert an electronic influence on the phenyl ring.

The interplay between the directing effects of the fluorine atom and the oxazole moiety will determine the regiochemical outcome of substitution reactions on the phenyl ring. Furthermore, the presence of the fluorine atom can make the phenyl ring susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly if additional strong electron-withdrawing groups are present on the ring. baranlab.org

Transformations Involving the 1,2-Oxazole Ring System

The 1,2-oxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to cleavage under certain reaction conditions. This property can be exploited for the synthesis of other heterocyclic or acyclic compounds.

Ring-Opening Reactions

The 1,2-oxazole ring can be opened through various methods, including reductive or base-catalyzed cleavage. tandfonline.com

Reductive Ring Opening: Catalytic hydrogenation can lead to the cleavage of the N-O bond, resulting in the formation of an enaminone or related acyclic structures. The specific products formed will depend on the reaction conditions and the nature of the substituents on the ring.

Base-Catalyzed Ring Opening: Strong bases can induce the cleavage of the oxazole ring, often leading to the formation of β-ketonitriles or other functionalized acyclic compounds. The 5-amino group can participate in these transformations, potentially leading to subsequent cyclization reactions to form new heterocyclic systems. chimia.chacs.org

Rearrangement Reactions (e.g., Smiles Rearrangement)

Rearrangement reactions provide a powerful tool for the structural modification of heterocyclic systems. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that could potentially be applied to derivatives of this compound.

For a classical Smiles rearrangement to occur, a suitable derivative would need to be synthesized where the 5-amino group is linked to another aromatic ring via a spacer. This second aromatic ring would need to be activated towards nucleophilic attack. The reaction would proceed via an intramolecular attack of a nucleophile (derived from the amino group) on the activated aromatic ring, leading to the migration of the aryl group.

Synthetic Strategies for Analogue Development

The structural framework of this compound offers multiple sites for chemical modification, enabling the systematic development of analogues. Strategic derivatization at the 5-amino group, the 2-fluorophenyl ring, and the 3-position of the oxazole ring allows for a thorough exploration of the structure-activity relationships of this compound class.

Modifications at the 5-Amino Group

The primary amino group at the 5-position of the oxazole ring is a versatile handle for a wide range of chemical transformations. Its nucleophilic character allows for reactions with various electrophiles to generate a diverse library of derivatives.

Acylation and Sulfonylation: The amino group readily undergoes acylation with acyl chlorides or carboxylic anhydrides, and sulfonylation with sulfonyl chlorides, typically in the presence of a base like pyridine or triethylamine. These reactions yield the corresponding amides and sulfonamides, respectively. The introduction of different acyl and sulfonyl groups can significantly alter the electronic and lipophilic properties of the parent molecule.

Alkylation and Reductive Amination: Direct alkylation of the 5-amino group can be achieved using alkyl halides, though this method may sometimes lead to overalkylation. harvard.edu A more controlled and widely used method for introducing alkyl substituents is reductive amination. harvard.eduorganic-chemistry.orgrsc.org This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. harvard.edunih.gov This strategy allows for the introduction of a vast array of primary and secondary alkyl groups, as well as more complex cyclic and acyclic moieties. rsc.orgsemanticscholar.org

The table below summarizes common synthetic modifications at the 5-amino position.

| Reaction Type | Reagent Class | Product Class | Notes |

| Acylation | Acyl Halides, Anhydrides | Amides | Introduces carbonyl functionality, modulates H-bonding. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Introduces sulfonyl group, alters acidity and polarity. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Can be prone to overalkylation. |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Highly versatile and selective method for N-alkylation. harvard.edu |

Substitutions on the 2-Fluorophenyl Ring

The 2-fluorophenyl moiety presents opportunities for modification, primarily through substitution reactions involving the fluorine atom or other positions on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org This transformation is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. libretexts.org While the oxazole ring itself has some electron-withdrawing character, additional substituents on the phenyl ring may be necessary to activate the fluorine for displacement by nucleophiles such as alkoxides, thiolates, or amines. beilstein-journals.orgnih.gov The reaction typically requires strong nucleophiles and sometimes elevated temperatures. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: While the C-F bond is generally strong and less reactive in cross-coupling, other positions on the phenyl ring could be functionalized (e.g., with bromine or iodine) to enable palladium-catalyzed reactions. nih.gov Suzuki, Stille, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on aryl halides. researchgate.netmdpi.com This approach would allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents, significantly expanding the chemical diversity of the scaffold. nih.gov

The following table outlines potential synthetic strategies for modifying the 2-fluorophenyl ring.

| Reaction Type | Key Feature | Potential Modification | Notes |

| Nucleophilic Aromatic Substitution (SNAr) | Fluorine as leaving group | Replacement of F with -OR, -SR, -NR2 groups. | Reactivity is highly dependent on other ring substituents. beilstein-journals.orglibretexts.org |

| Palladium-Catalyzed Cross-Coupling | Requires prior functionalization (e.g., with Br, I) | Introduction of aryl, vinyl, alkyl, or amino groups. | A versatile method for creating complex biaryl or arylamine structures. researchgate.net |

Diversification at the 3-Position of the Oxazole Ring

Direct post-synthetic modification of the 3-position of the pre-formed this compound is chemically challenging due to the stability of the C-C bond connecting the phenyl and oxazole rings. Therefore, diversification at this position is most effectively achieved by altering the starting materials during the synthesis of the oxazole core itself.

The synthesis of 3-aryl-1,2-oxazol-5-amines often involves the condensation of a substituted benzoyl cyanide with hydroxylamine (B1172632) or a related precursor. By employing a range of different substituted benzoyl cyanides (or their synthetic equivalents), a library of analogues with diverse groups at the 3-position can be generated. For example, using benzoyl cyanides with different substitution patterns on the phenyl ring (e.g., chloro, methyl, methoxy groups at various positions) would lead to the corresponding 3-(substituted-phenyl)-1,2-oxazol-5-amine analogues. This "substrate-based" approach is the most practical and common strategy for achieving structural diversity at this position.

Formation of Fused Heterocyclic Systems Containing the Oxazole Scaffold (e.g., oxazolopyrimidines, benzoxazoles)

The 5-amino-1,2-oxazole moiety is an excellent precursor for the synthesis of fused heterocyclic systems, where the amino group acts as a key nucleophile in cyclization reactions. researchgate.net This strategy leads to the formation of bicyclic structures such as oxazolo[5,4-d]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.netarkat-usa.org

The construction of the pyrimidine ring onto the oxazole scaffold is typically achieved by reacting this compound with a reagent containing two electrophilic centers. Common strategies involve reactions with 1,3-dielectrophiles or their synthetic equivalents. researchgate.net For instance, condensation with β-dicarbonyl compounds, α,β-unsaturated ketones, or orthoesters can lead to the formation of the fused pyrimidine ring under various conditions. researchgate.netnih.gov These reactions often proceed through an initial condensation with the amino group, followed by an intramolecular cyclization and dehydration or elimination to yield the aromatic fused system. The resulting oxazolopyrimidines can be further functionalized on the newly formed pyrimidine ring. arkat-usa.org

The table below details examples of cyclization reactions to form fused heterocyclic systems.

| Reagent Class | Fused System Formed | General Conditions |

| β-Diketones (e.g., Acetylacetone) | Oxazolopyrimidine | Acid or base catalysis, heating. |

| Dichloromethylene-oxazolone | Oxazolopyrimidine | Reaction with arylamidine hydrochloride in the presence of a base. researchgate.net |

| N-Acyl Imidates | Oxazolotriazine | Reaction with heterocyclic amines to form various fused triazines. nih.gov |

| Ethyl Acetoacetate and Aldehydes | Triazolopyrimidine | One-pot, three-component synthesis. nih.gov |

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2-fluorophenyl ring and the single proton on the oxazole (B20620) ring. The amino group protons (NH₂) may appear as a broad singlet. The protons on the fluorophenyl ring would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The chemical shift of the oxazole proton is characteristic of its position on the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the carbons of the phenyl ring, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). The two carbons of the oxazole ring would have characteristic shifts, and the carbon bearing the amino group would be significantly influenced by the nitrogen atom.

¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atom. A single signal would be expected for the fluorine on the phenyl ring, with its chemical shift providing information about its electronic environment.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the phenyl ring. HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted NMR Data for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | 7.0 - 8.0 | COSY correlations between adjacent aromatic protons |

| Oxazole-H | 5.5 - 6.5 | HSQC correlation to oxazole C-H |

| NH₂ | Broad signal, variable | |

| ¹³C NMR | ||

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) | HSQC correlation to adjacent aromatic protons |

| Aromatic C | 115 - 135 | HSQC correlations to attached aromatic protons |

| Oxazole C=N | ~160 | |

| Oxazole C-NH₂ | ~170 | |

| Oxazole C-H | ~95 | HSQC correlation to oxazole proton |

| ¹⁹F NMR |

Note: The data in this table is predicted and may vary from experimental values.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric & Asymmetric stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=N (oxazole) | Stretching | 1620 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-F (aryl fluoride) | Stretching | 1100 - 1250 |

These absorption bands provide strong evidence for the presence of the key functional groups: the amino group, the fluorophenyl ring, and the oxazole core.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

MS: Standard mass spectrometry would show the molecular ion peak (M⁺). For this compound (C₉H₇FN₂O), the expected monoisotopic mass is approximately 178.05 Da.

ESI-MS: Electrospray ionization is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ (m/z ≈ 179.06).

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition and empirical formula of the compound. For example, the calculated exact mass for [M+H]⁺ is 179.06152, and an experimental value close to this would validate the formula C₉H₈FN₂O⁺.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound's purity and its identification within a mixture.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₈FN₂O⁺ | 179.06152 |

| [M+Na]⁺ | C₉H₇FN₂NaO⁺ | 201.04346 |

X-ray Crystallography for Definitive Molecular Structure Analysis

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. The analysis would yield exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group, which are crucial for understanding its solid-state properties.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of the synthesized compound.

TLC (Thin-Layer Chromatography): This is a rapid and simple method used to monitor the progress of a reaction and get a preliminary indication of purity. The compound would appear as a single spot under UV light on the TLC plate if it is pure.

HPLC (High-Performance Liquid Chromatography): HPLC is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. A pure sample of this compound would ideally show a single sharp peak in the chromatogram, and the area of this peak can be used to determine its purity, often exceeding 95-99%.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the theoretical values calculated from the empirical formula (C₉H₇FN₂O). A close match between the experimental and theoretical percentages serves as final validation of the compound's elemental composition.

Table 4: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 60.67% |

| Hydrogen | H | 1.01 | 3.96% |

| Fluorine | F | 19.00 | 10.66% |

| Nitrogen | N | 14.01 | 15.72% |

Structure Activity Relationship Sar Studies for Biological Target Interactions

Principles of Structure-Activity Relationship in Oxazole (B20620) Derivatives

The biological activity of oxazole (or its isomer, isoxazole) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. rsc.orgijpca.org These modifications can alter the molecule's size, shape, electronics, and physicochemical properties, thereby modulating its binding affinity and efficacy at a biological target. rsc.org The isoxazole (B147169) ring itself, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, provides a versatile framework for constructing diverse molecular architectures. ijpca.orgnih.gov Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a valuable component in drug design. rsc.org

SAR studies on isoxazole derivatives have revealed several key principles:

Substitution Pattern: The specific placement of substituents at positions 3, 4, and 5 of the isoxazole ring is critical in determining the pharmacological profile. nih.gov

Bioisosterism: The isoxazole ring can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties to enhance its therapeutic potential. rsc.org

Role of the 2-Fluorophenyl Moiety in Modulating Biological Interactions

The presence of a 2-fluorophenyl group at the 3-position of the isoxazole ring is a significant feature that can dramatically influence the compound's biological activity. nih.gov

The introduction of a fluorine atom into a drug molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological properties. tandfonline.comnih.gov Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's electronic properties, lipophilicity, and metabolic stability without introducing significant steric bulk. tandfonline.comnbinno.com In the context of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, the fluorine atom can:

Enhance Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions with the biological target, potentially increasing binding affinity. tandfonline.com

Improve Membrane Permeation: The increased lipophilicity conferred by the fluorine atom can enhance the molecule's ability to cross cell membranes. tandfonline.comnih.gov

Block Metabolic Sites: Fluorine can be strategically placed to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. acs.orgmdpi.com

Research has shown that the inclusion of polyfluorophenyl groups can even induce local structural rearrangements in biological targets like RNA, leading to increased ligand affinities. nih.gov

The placement of the fluorine atom at the ortho position of the phenyl ring introduces specific steric and electronic effects, a phenomenon often referred to as the "ortho effect". wikipedia.org

Steric Hindrance: The ortho-fluoro group can create steric hindrance, forcing the phenyl ring to twist out of the plane of the isoxazole ring. wikipedia.org This conformational change can be crucial for optimal binding to a target protein by presenting the molecule in a specific three-dimensional arrangement.

Electronic Withdrawal: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the acidity or basicity of nearby functional groups and alter the electronic distribution of the entire molecule. tandfonline.comnih.gov This can impact the strength of hydrogen bonds and other electronic interactions with the target. nih.gov While electron-donating groups on a phenyl ring can sometimes enhance the nucleophilicity of an attached group, the inductive withdrawing effect of fluorine at the ortho position can have a more dominant influence on local electronic properties. rsc.org

The table below summarizes the key effects of the ortho-fluorine atom:

| Effect | Description | Potential Impact on Biological Activity |

| Steric Hindrance | The fluorine atom at the ortho position can cause the phenyl ring to twist out of plane with the isoxazole ring. wikipedia.org | Can lead to a specific, biologically active conformation required for target binding. |

| Inductive Effect | The high electronegativity of fluorine withdraws electron density from the phenyl ring. tandfonline.comnih.gov | Can alter the pKa of the 5-amine group and influence the strength of hydrogen bonding interactions. |

| Conformational Rigidity | Fused ring systems can lead to more rigid structures. acs.org | A more rigid structure can reduce the entropic penalty upon binding to a target. |

Significance of the 5-Amine Functionality in Target Binding

The 5-amino group on the isoxazole ring is a critical functional group that can directly participate in binding to a biological target. Its basicity and hydrogen bonding capabilities are key to its role in molecular recognition.

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's active site. nih.gov The formation of these hydrogen bonds is often a primary driver of binding affinity.

Salt Bridge Formation: Depending on the pH of the biological environment and the pKa of the amino group, it can become protonated, allowing for the formation of a salt bridge with a negatively charged residue (e.g., aspartate or glutamate) on the target protein. rsc.org

Studies on related 5-amino-isoxazole derivatives have highlighted the importance of this group for biological activity, including immunomodulatory and anticancer effects. nih.govresearchgate.net The synthesis of 5-amino-isoxazoles is a well-established process, often involving the reaction of hydroxylamine (B1172632) with a suitable precursor. nih.gov

Impact of Structural Modifications on Biological Target Modulation

The biological activity of this compound can be further modulated by making structural changes to the isoxazole ring.

While the parent compound has a hydrogen at the 4-position of the isoxazole ring, introducing substituents at this position can significantly alter its biological profile.

Steric Bulk: Introducing bulky groups at the 4-position can either enhance or diminish activity depending on the topology of the target's binding site. A bulky group might provide additional favorable van der Waals interactions or, conversely, cause a steric clash that prevents proper binding.

Electronic Properties: The introduction of electron-withdrawing or electron-donating groups at the 4-position can fine-tune the electronic properties of the isoxazole ring, influencing its interaction with the biological target. For instance, an electron-withdrawing group could enhance the acidity of a nearby proton or modulate the hydrogen bonding capacity of the ring nitrogen.

The following table provides hypothetical examples of how substitutions on the isoxazole ring could affect biological activity, based on general principles of medicinal chemistry:

| Modification | Rationale | Predicted Effect on Activity |

| Addition of a methyl group at C4 | Increases lipophilicity and introduces steric bulk. | Could enhance binding through hydrophobic interactions or decrease activity due to steric hindrance. |

| Addition of a hydroxyl group at C4 | Introduces a hydrogen bond donor/acceptor. | May form new, favorable interactions with the target, increasing affinity. |

| Replacement of the isoxazole ring with a pyrazole (B372694) ring | Alters the heteroatom arrangement and electronic distribution. | Could lead to a different binding mode or altered selectivity for the target. nih.gov |

Amine Derivatization and Conformational Preferences

While specific studies on the comprehensive derivatization of this compound are not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest that modifications like acylation, alkylation, and arylation of the amine would be primary routes for investigation. For instance, converting the amine to various amides or sulfonamides can introduce a range of substituents that probe the steric and electronic requirements of a target's binding pocket.

The conformational preference of the molecule is largely governed by the rotational freedom around the single bonds connecting the 2-fluorophenyl ring to the 1,2-oxazole core and the orientation of the 5-amino group. The presence of the fluorine atom at the ortho position of the phenyl ring can induce a torsional twist relative to the plane of the oxazole ring. This preferred conformation aims to minimize steric hindrance, which can be a crucial factor in how the molecule fits into a receptor's active site. Computational modeling and techniques like nuclear Overhauser effect (NOE) spectroscopy would be instrumental in determining the most stable conformations in different solvent environments.

Computational Docking Studies for Elucidating Binding Modes

To compensate for the absence of empirical crystal structure data, computational docking studies serve as a powerful tool to predict and analyze the potential binding modes of this compound with various biological receptors. These in silico methods are fundamental in modern drug discovery for hypothesis generation and for prioritizing compounds for synthesis and further biological testing.

Molecular Interactions with Receptor Binding Sites

Molecular docking simulations can elucidate the specific interactions between this compound and the amino acid residues within a receptor's binding site. The key interactions typically involve:

Hydrogen Bonding: The 5-amino group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms within the 1,2-oxazole ring can act as hydrogen bond acceptors. The fluorine atom on the phenyl ring can also participate in weaker hydrogen bonding or other electrostatic interactions.

Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can engage with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic nature of both the phenyl and oxazole rings allows for potential pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The specific geometry of these interactions, including bond distances and angles, is critical for a stable ligand-receptor complex.

Prediction of Binding Affinity and Specificity

Docking algorithms employ scoring functions to estimate the binding affinity of a ligand to a target, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally suggests a more favorable interaction. These scoring functions take into account the various interactions described above to predict how tightly a ligand will bind.

By docking this compound against a panel of different receptors, it is possible to predict its binding specificity. A compound that shows a significantly better docking score for one receptor over others is predicted to be more specific, which is a desirable characteristic for reducing off-target effects. However, it is crucial to note that these predictions are theoretical and require experimental validation.

Comparative SAR Analysis with Related 1,2-Oxazole and Isoxazole Analogs

The structure-activity relationship of this compound can be better understood by comparing it with structurally similar compounds. This includes isomers where the fluorine atom is at a different position on the phenyl ring (e.g., 3- or 4-fluorophenyl) and regioisomers of the oxazole ring itself, such as isoxazoles.

For example, moving the fluorine from the ortho to the meta or para position on the phenyl ring can drastically alter the electronic distribution and steric profile of the molecule. This, in turn, can affect its binding mode and affinity. A para-fluoro substituent, for instance, might engage in different interactions within the binding pocket compared to the ortho-fluoro substituent.

A systematic analysis of these analogs helps to build a comprehensive SAR model. This model can then guide the rational design of new compounds with improved potency, selectivity, and other desirable pharmacological properties.

Applications in Advanced Organic Synthesis and Materials Science Research

3-(2-Fluorophenyl)-1,2-oxazol-5-amine as a Versatile Synthetic Building Block

This compound serves as a highly adaptable building block in organic synthesis. The isoxazole (B147169) ring is a stable heterocyclic scaffold found in numerous biologically active compounds and is considered a valuable precursor for various functional groups. The amino group at the 5-position and the 2-fluorophenyl group at the 3-position offer multiple reaction sites for constructing more complex molecules.

The 5-aminoisoxazole moiety is of significant interest due to its presence in compounds with a wide range of biological activities, including fungicidal, antibacterial, and cerebrovascular disorder treatments. nih.gov The synthesis of such building blocks is crucial for drug discovery. rsc.org A practical, large-scale, and metal-free synthesis of isoxazole-containing building blocks has been developed, highlighting their importance. rsc.org The primary amino group can readily undergo various transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

The general synthetic utility of 5-aminoisoxazoles is well-documented. They can be prepared through several methods, including the 1,3-dipolar cycloaddition of nitrile oxides to α-cyanoenamines, which regioselectively yields 5-aminoisoxazoles. nih.gov This highlights the accessibility of the core scaffold.

Integration into Complex Molecular Architectures and Scaffolds

The structure of this compound is ideally suited for incorporation into larger, more complex molecular frameworks. The isoxazole ring can be considered a bioisostere for other functional groups, and its derivatives are key components in many pharmacologically active agents. rsc.orgnih.gov

The amino group allows for the straightforward linkage of this building block to other molecular fragments through amide bond formation, a common strategy in medicinal chemistry. For instance, isoxazole carboxamides have been synthesized and evaluated for their anticancer properties. nih.gov This suggests that this compound could be a valuable starting material for creating new therapeutic candidates.

Furthermore, the isoxazole ring itself can be a precursor to other useful structures. The versatility of isoxazoles allows them to be transformed into β-hydroxy ketones, β-hydroxy nitriles, and α,β-unsaturated oximes, expanding their utility in synthesizing complex natural products and other target molecules. researchgate.net The presence of the 2-fluorophenyl group can also influence the pharmacokinetic properties of the final molecule, potentially enhancing its metabolic stability or membrane permeability.

A variety of synthetic methods for creating substituted isoxazoles have been reported, demonstrating the broad applicability of this heterocyclic system in constructing diverse molecular architectures. nih.gov

Exploration in the Synthesis of Functional Materials

The isoxazole scaffold is not only important in medicinal chemistry but also in the development of novel functional materials. The electronic properties of the isoxazole ring, combined with the potential for functionalization, make it an attractive component for materials with specific optical or electronic characteristics.

While direct polymerization of this compound is not extensively documented, related heterocyclic compounds such as benzoxazoles have been used to create high-performance polymers. For example, polyimides derived from 5-amino-2-(p-aminophenyl)benzoxazole have been synthesized and shown to possess excellent thermal stability and solvent resistance. researchgate.net These polyimides are created through a two-stage method, forming poly(amic acid)s that are then thermally converted to the final polyimide films. researchgate.net

Given the structural similarities, it is conceivable that this compound could be used as a monomer or a modifying agent in the synthesis of novel polymers. The amino group provides a handle for polymerization, and the rigid isoxazole and fluorophenyl groups could impart desirable properties such as thermal stability and specific mechanical characteristics to the resulting polymer. The incorporation of fluorine atoms is a well-known strategy for enhancing the thermal and chemical resistance of polymers.

The field of organic electronics and photonics is a promising area for the application of isoxazole derivatives. The isoxazole ring is an electron-deficient system, which can be advantageous in designing materials for electronic applications. Fused isoxazoles, for instance, have unique structural properties that can be fine-tuned for specific biological or material targets. mdpi.com

The synthesis of isoxazole derivatives with potential applications in this area is an active field of research. For example, novel isoxazole derivatives have been synthesized and their antioxidant and anticancer activities evaluated, indicating the broad potential of these compounds. researchgate.net The introduction of a fluorophenyl group, as in this compound, can modulate the electronic properties of the molecule, which is a key aspect in the design of organic electronic materials. The fluorine atom's high electronegativity can influence the energy levels of the molecular orbitals, which in turn affects the material's conductivity and photophysical properties.

Contribution to Novel Synthetic Methodologies

The reactivity of this compound and related compounds can also drive the development of new synthetic methods. The isoxazole ring system can be synthesized through various routes, including the [3+2] cycloaddition of nitrile oxides with alkynes or enamines. rsc.orgresearchgate.net The development of efficient and regioselective methods for the synthesis of substituted isoxazoles is an ongoing area of research. nih.govnih.gov

For example, a one-pot, three-component condensation reaction can be used to generate 4H-isoxazol-5-ones. mdpi.com Additionally, Lewis acid-promoted direct synthesis of isoxazole derivatives has been reported, offering a cost-effective alternative to methods using heavy metals. nih.gov The unique substitution pattern of this compound could make it a useful substrate for exploring and optimizing these and other novel synthetic transformations. The development of catalytic systems for the functionalization of the isoxazole ring is also an important area where this compound could serve as a model substrate. researchgate.net

Role in Supramolecular Chemistry

The structure of this compound contains several features that are relevant to supramolecular chemistry. The amino group and the nitrogen and oxygen atoms in the isoxazole ring can all act as hydrogen bond donors and acceptors. mdpi.com These interactions can be used to direct the self-assembly of molecules into well-defined, higher-order structures.

The flat, aromatic nature of the phenyl and isoxazole rings suggests that π-π stacking interactions could also play a role in the formation of supramolecular assemblies. The fluorine atom can participate in non-covalent interactions, such as halogen bonding, which can further influence the packing of molecules in the solid state. These self-assembly processes are fundamental to the development of new materials with applications in areas such as sensing, catalysis, and nanotechnology. While specific studies on the supramolecular chemistry of this compound are limited, the principles of molecular recognition and self-assembly strongly suggest its potential in this field.

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Pathways

Furthermore, the use of milder and more selective fluorinating reagents is a key area of development. While traditional reagents have their utility, newer electrophilic and nucleophilic fluorinating agents offer improved functional group tolerance and safety profiles. rsc.org The exploration of flow chemistry and microwave-assisted synthesis also holds promise for accelerating reaction times and improving yields for the production of fluorinated oxazoles. A notable advancement in the synthesis of related fluorinated oxazolines involves a hypervalent iodine catalyst with BF₃·Et₂O acting as both a fluorine source and an activating reagent, a process that is efficient and metal-free. acs.orgnih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel bioactive compounds. For 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, in silico methods can provide profound insights into its structural and electronic properties. Quantum mechanical calculations can elucidate the impact of the 2-fluorophenyl substituent on the electron distribution and reactivity of the 1,2-oxazole ring.

Molecular docking studies can predict the binding affinity and mode of interaction of this compound with various biological targets, guiding the rational design of new derivatives. nih.govresearchgate.net For instance, computational modeling has been instrumental in understanding how fluorination can enhance target affinity by promoting conformational rigidity and reducing desolvation energy. acs.org Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are also crucial for identifying potential liabilities early in the drug discovery process, thereby reducing the attrition rate of drug candidates. researchgate.net

Rational Design Principles for Targeted Derivatization

The this compound scaffold offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity and physicochemical properties. Rational design principles, informed by computational modeling and structure-activity relationship (SAR) studies, can guide the targeted derivatization of this molecule. nih.gov

Key areas for derivatization include:

The 5-amino group: This functional group can be readily acylated, alkylated, or converted into other functional groups to explore interactions with specific receptor sites.

The phenyl ring: Introduction of additional substituents on the fluorophenyl ring can modulate lipophilicity, electronic properties, and metabolic stability.

The oxazole (B20620) core: While modification of the core is more challenging, it can lead to the discovery of novel scaffolds with unique biological profiles.

The goal of such derivatization is to enhance target specificity, improve potency, and optimize pharmacokinetic properties. nih.gov

Expanding the Scope of Academic Applications beyond Current Domains

While the primary interest in compounds like this compound often lies in medicinal chemistry, their unique properties may lend themselves to a broader range of academic and industrial applications. The fluorinated oxazole motif could be explored in the context of:

Materials Science: The incorporation of this scaffold into organic light-emitting diodes (OLEDs), sensors, or polymers could lead to materials with novel photophysical or electronic properties.

Agrochemicals: The proven success of fluorinated compounds in agriculture suggests that derivatives of this compound could be investigated as potential herbicides, fungicides, or insecticides. researchgate.net

Chemical Biology: This compound could serve as a chemical probe to study biological pathways or as a fragment for fragment-based drug discovery campaigns.

Interdisciplinary Research Opportunities Involving this compound

The full potential of this compound can be best realized through interdisciplinary collaborations. The synergy between synthetic chemists, computational modelers, biologists, and materials scientists can drive innovation and open up new avenues of research. For example, collaboration between synthetic chemists and biologists is essential for the design and evaluation of new bioactive derivatives. nih.gov Similarly, partnerships with materials scientists could lead to the development of novel functional materials based on this scaffold.

Challenges and Opportunities in Fluorine-Containing Heterocycle Research

The field of fluorine-containing heterocycle research is rife with both challenges and opportunities. A significant challenge is the development of cost-effective and scalable synthetic methods for these compounds. st-andrews.ac.ukresearchgate.net The unique reactivity of fluorine can sometimes lead to unexpected reaction pathways, requiring careful optimization of reaction conditions.

However, the opportunities are vast. The continued exploration of fluorinated heterocycles is likely to yield new therapeutic agents for a wide range of diseases, from infectious diseases to cancer. rsc.orgnih.gov The unique properties of fluorine also make these compounds attractive for applications in materials science and agrochemicals. researchgate.net As our understanding of the "fluorine effect" deepens, so too will our ability to rationally design and synthesize novel fluorinated heterocyles with tailored properties.

常见问题

Q. What are the optimal synthetic routes for 3-(2-fluorophenyl)-1,2-oxazol-5-amine, and how can purity (>95%) be ensured?

Methodological Answer: The synthesis typically involves cyclization of fluorinated precursors with nitrile oxides or via Huisgen 1,3-dipolar cycloaddition. Key steps include:

- Precursor selection : Use 2-fluorobenzaldehyde derivatives as starting materials to introduce the fluorophenyl group (see analogous protocols in for 3-(2-chlorophenyl)-1,2-oxazol-5-amine) .

- Purity optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase). Purity ≥95% is achievable, as demonstrated for structurally similar oxazole derivatives () .

Table 1: Comparison of Synthetic Conditions for Analogous Oxazoles

| Compound | Yield (%) | Purity (%) | Key Reagents | Reference |

|---|---|---|---|---|

| 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine | 72 | 95 | 4-methoxybenzaldehyde, hydroxylamine | |

| 3-(2-Chlorophenyl)-1,2-oxazol-5-amine | 68 | 97 | 2-chlorobenzaldehyde, NH2OH·HCl |

Q. How can structural characterization of this compound be performed to resolve ambiguities in regioisomerism?

Methodological Answer:

- X-ray crystallography : Use SHELXL for structure refinement (). For example, hydrogen bonding patterns (N–H···N/O interactions) can distinguish between oxazole regioisomers .

- NMR spectroscopy : Compare - and -NMR shifts with computed spectra (DFT/B3LYP/6-311+G(d,p)). The 2-fluorophenyl group shows distinct coupling constants (e.g., ) in the aromatic region .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to screen against targets like antimicrobial enzymes (e.g., dihydrofolate reductase). For example, triazole-oxazole hybrids () show antimicrobial activity via binding to active-site residues .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity. Fluorine at the ortho position enhances membrane permeability in analogous compounds () .

Table 2: Activity Trends in Fluorinated Oxazole/Triazole Derivatives

Q. What crystallographic strategies resolve data contradictions in hydrogen-bonded networks of fluorinated oxazoles?

Methodological Answer:

- Graph-set analysis : Apply Etter’s rules () to classify hydrogen bonds (e.g., motifs). For this compound, intermolecular N–H···N bonds stabilize the crystal lattice .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets (). This is critical for fluorinated compounds prone to pseudo-symmetry .

Q. How do fluorination patterns influence the photophysical properties of 1,2-oxazole derivatives?

Methodological Answer:

- UV-Vis spectroscopy : Compare λmax shifts in fluorinated vs. non-fluorinated analogs. Ortho-fluorination induces hypsochromic shifts due to steric hindrance (e.g., 10 nm shift in ’s methoxyphenyl-oxazole) .

- TD-DFT calculations : Model excited-state transitions using Gaussian16. Fluorine’s inductive effect reduces π→π* transition energy in the oxazole ring .

Q. What experimental protocols validate the stability of this compound under physiological conditions?

Methodological Answer:

- Hydrolytic stability assay : Incubate in PBS (pH 7.4, 37°C) for 24h and monitor degradation via LC-MS. Fluorinated oxazoles (e.g., ’s dichlorophenyl derivative) show <5% degradation under these conditions .

- Metabolite profiling : Use liver microsomes (human/rat) to identify oxidative metabolites. Fluorine at the 2-position reduces CYP450-mediated oxidation compared to para-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。